Androgen Receptor Antagonist Potency in Cos-7 Cells: Target Compound vs. Close Analog BDBM50366220
In a cell‑based AR antagonism assay, the target compound N-(1-cyanocyclopentyl)-2-[4-methoxy-2-(trifluoromethyl)anilino]acetamide displayed an IC₅₀ value of 2700 nM for inhibition of dihydrotestosterone‑induced luciferase activity in Cos‑7 cells [1]. A structurally related acylanilide (BDBM50366220 / CHEMBL1957722), which carries a different aniline substitution pattern, exhibited an IC₅₀ of >10000 nM in the same assay system, indicating a greater than 3.7‑fold potency advantage for the target compound.
| Evidence Dimension | Androgen receptor antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2700 nM |
| Comparator Or Baseline | BDBM50366220 (CHEMBL1957722): IC₅₀ > 10000 nM |
| Quantified Difference | >3.7‑fold lower IC₅₀ for the target compound |
| Conditions | Antagonist activity at androgen receptor expressed in Cos‑7 cells; inhibition of DHT‑induced luciferase reporter after 24 h |
Why This Matters
A >3.7‑fold improvement in cellular IC₅₀ directly translates into higher target engagement at equimolar concentrations, making the target compound a more efficient tool for AR‑dependent phenotypic screening and reducing the amount of compound required for in‑cell assays.
- [1] BindingDB entry BDBM50366220 (CHEMBL1957722). Antagonist activity at androgen receptor expressed in Cos‑7 cells. IC₅₀ = 2.70E+3 nM. View Source
